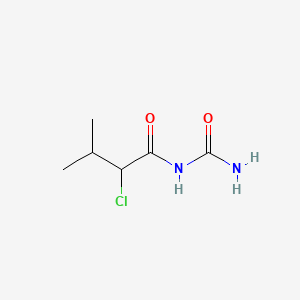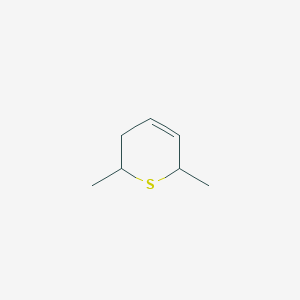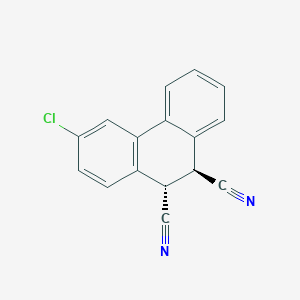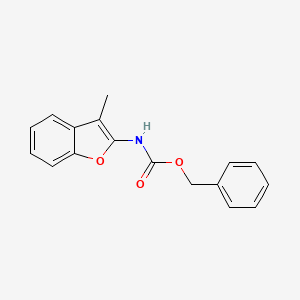![molecular formula C20H20 B14591546 2,4-Diphenylbicyclo[3.2.1]oct-2-ene CAS No. 61553-75-1](/img/structure/B14591546.png)
2,4-Diphenylbicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenylbicyclo[321]oct-2-ene is a bicyclic compound characterized by its unique structure, which includes two phenyl groups attached to a bicyclo[321]octene framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenylbicyclo[3.2.1]oct-2-ene typically involves a series of organic reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, the reaction of a 5-vinyl-1,3-cyclohexadiene with a suitable dienophile under controlled conditions can yield the desired bicyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,4-Diphenylbicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of brominated derivatives.
科学的研究の応用
2,4-Diphenylbicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers due to its rigid bicyclic structure.
作用機序
The mechanism of action of 2,4-Diphenylbicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets through its phenyl groups and bicyclic core. These interactions can influence various biochemical pathways, depending on the specific functional groups present on the compound. The bicyclic structure provides rigidity, which can enhance binding affinity to certain targets.
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: A simpler bicyclic compound without phenyl groups.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
2,4-Diphenylbicyclo[3.2.1]oct-2-ene is unique due to the presence of two phenyl groups, which can significantly alter its chemical properties and reactivity compared to other bicyclic compounds. This makes it a valuable compound for studying structure-activity relationships and developing new materials.
特性
CAS番号 |
61553-75-1 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC名 |
2,4-diphenylbicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C20H20/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-10,14,17-19H,11-13H2 |
InChIキー |
MULDKADERZVZKU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}heptanoate](/img/structure/B14591464.png)
![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![5-[(Propan-2-yl)oxy]-1,2,4-thiadiazol-3(2H)-one](/img/structure/B14591479.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)

![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)


![3-Phenylimidazo[4,5-b]pyridine;2,4,6-trinitrophenol](/img/structure/B14591544.png)


